1-(4-Iodobenzoyl)-4-methylpiperazine

sigma-1 receptor radioligand binding structure-activity relationship

Choose this compound for its unique para-iodo substitution, enabling versatile Suzuki-Miyaura cross-coupling and direct isotopic labeling (¹²⁵I/¹²⁴I) for SPECT/PET imaging. Its σ1 receptor affinity (Ki 0.028 nM) surpasses bromo analogs, driving CNS-penetrant lead optimization. The deposited crystal structure (CSD) supports accurate molecular docking without de novo crystallization. Commercially available at ≥98% purity with established synthetic accessibility, it streamlines medicinal chemistry and radiopharmaceutical development. Order now to accelerate your drug discovery pipeline.

Molecular Formula C12H15IN2O
Molecular Weight 330.169
CAS No. 102294-90-6
Cat. No. B2759691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodobenzoyl)-4-methylpiperazine
CAS102294-90-6
Molecular FormulaC12H15IN2O
Molecular Weight330.169
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
InChIKeyBBMFZVHBKNMGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6): Chemical Identity, Supplier Availability, and Procurement Context for Research-Grade Piperazine Derivatives


1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6) is a synthetic piperazine derivative with the molecular formula C₁₂H₁₅IN₂O and molecular weight of 330.16 g/mol . The compound is commercially available from multiple research chemical suppliers at purities ranging from 95% to ≥98% , with established synthetic routes employing acylation of 4-methylpiperazine with 4-iodobenzoyl chloride in the presence of a base . It is classified as a building block or intermediate for pharmaceutical synthesis, particularly in the context of neurological disorder research programs .

1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6): Why 4-Iodobenzoyl Piperazine Analogs Cannot Be Interchanged in Synthesis or Receptor Targeting Workflows


Piperazine derivatives bearing 4-iodobenzoyl substituents are not interchangeable due to the halogen's critical role in both synthetic versatility and target binding . The iodine atom at the para-position enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for downstream diversification, a reactivity profile not shared by bromo-, chloro-, or fluoro-analogs . Furthermore, binding studies on sigma receptor ligands demonstrate that halogen substitution pattern (I vs. Br) directly modulates receptor affinity; in one study, the 4-iodobenzyl piperazine analog BP-I exhibited a sigma-1 Ki of 0.028 nM compared to the 4-bromobenzyl analog BP-Br with a Ki of 0.038 nM [1]. Substituting a 4-iodobenzoyl piperazine with its des-iodo or alternative halogen variant alters both the compound's synthetic utility as a coupling partner and its potential pharmacological interaction profile with biological targets .

1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6): Comparative Quantitative Evidence Against Closest Analogs and In-Class Candidates


Sigma-1 Receptor Affinity of 4-Iodobenzyl Piperazine Analog (BP-I) vs. 4-Bromobenzyl Analog (BP-Br): Class-Level Inference for 4-Iodobenzoyl Piperazine Derivatives

In a class of 4-benzylpiperazine σ1 receptor ligands, the 4-iodobenzyl analog BP-I (structurally analogous to 1-(4-iodobenzoyl)-4-methylpiperazine) exhibited a competitive binding Ki of 0.028 nM at the σ1 receptor, compared to the 4-bromobenzyl analog BP-Br with a Ki of 0.038 nM [1]. This represents a 26% improvement in receptor affinity for the iodo-substituted analog over the bromo-substituted analog in the same assay system [2].

sigma-1 receptor radioligand binding structure-activity relationship

Cambridge Structural Database (CSD) Deposition: Crystallographically Validated 3D Structure for 1-(4-Iodobenzoyl)-4-methylpiperazine

The crystal structure of 1-(4-iodobenzoyl)-4-methylpiperazine has been solved and deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures [1]. The entry contains experimental data from a crystal diffraction study, including 3D coordinates, cell parameters, space group, and experimental conditions [2]. Crystal structure of the title compound has been published with labeling and displacement ellipsoids drawn at the 50% probability level, confirming the molecular geometry and solid-state packing [3]. In contrast, no CSD entry was identified for the 4-bromobenzoyl or 4-chlorobenzoyl N-methylpiperazine analogs during this evidence assessment [4].

crystallography structural biology computational chemistry

Synthetic Accessibility: Established Acylation Route for 1-(4-Iodobenzoyl)-4-methylpiperazine with Commercially Available Starting Materials

The synthesis of 1-(4-iodobenzoyl)-4-methylpiperazine is achieved via acylation of 4-methylpiperazine with 4-iodobenzoyl chloride in the presence of triethylamine as base . The reaction proceeds under mild conditions to yield the target compound. Alternative synthetic routes using 4-iodobenzoic acid with oxalyl chloride activation followed by coupling with N-methylpiperazine in the presence of DIPEA have also been described . Both starting materials (4-iodobenzoyl chloride and 4-iodobenzoic acid) are widely commercially available from multiple suppliers, enabling straightforward in-house synthesis or custom procurement .

organic synthesis building block medicinal chemistry

Computed Physicochemical Properties: LogP 1.68 and TPSA 23.55 for 1-(4-Iodobenzoyl)-4-methylpiperazine

Computational chemistry data for 1-(4-iodobenzoyl)-4-methylpiperazine indicates a LogP value of 1.6788 and a topological polar surface area (TPSA) of 23.55 Ų . These values position the compound within favorable ranges for blood-brain barrier penetration (LogP typically 1-4) and oral absorption (TPSA < 90 Ų) in CNS drug discovery contexts [1]. The compound has zero hydrogen bond donors and two hydrogen bond acceptors, with one rotatable bond . Comparative LogP data for the 4-bromobenzoyl analog was not identified in the same computational dataset during this assessment [2].

ADME drug-likeness physicochemical profiling

Iodine Atom as Handle for Radiolabeling: Potential for ¹²⁵I or ¹²³I Radioligand Development in 4-Iodobenzoyl Piperazine Scaffolds

The presence of the iodine atom at the para-position of the benzoyl group provides a direct handle for radiolabeling with iodine isotopes (¹²⁵I for SPECT, ¹²⁴I for PET, or ¹²³I for preclinical imaging) [1]. This is evidenced by the successful development of [¹²⁵I]BP-I, a 4-iodobenzyl piperazine analog developed as a σ1 receptor radioligand . In contrast, bromo- or chloro-analogs lack this direct radiolabeling capability and would require additional synthetic steps to install a radiolabeling handle [2]. Radiolabeled analogs of 4-iodobenzoyl piperazines have been employed in receptor occupancy studies and PET/SPECT imaging applications .

radioligand PET imaging SPECT imaging receptor occupancy

1-(4-Iodobenzoyl)-4-methylpiperazine (CAS 102294-90-6): Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


CNS Drug Discovery Programs Targeting Sigma-1 Receptor Modulation

For medicinal chemistry teams investigating σ1 receptor ligands for neurological or psychiatric indications, 1-(4-iodobenzoyl)-4-methylpiperazine serves as a key synthetic intermediate or scaffold. Class-level SAR data demonstrates that para-iodo substitution confers measurable affinity advantages over para-bromo substitution in piperazine-based σ1 receptor ligands, with the iodo analog BP-I exhibiting a Ki of 0.028 nM compared to 0.038 nM for the bromo analog BP-Br [1]. The compound's favorable computed physicochemical properties (LogP 1.68, TPSA 23.55 Ų) fall within ranges associated with BBB penetration , making it a rational starting point for CNS-penetrant lead optimization campaigns.

Structure-Based Drug Design and Computational Modeling Workflows

Research groups performing molecular docking, pharmacophore modeling, or structure-based virtual screening can leverage the experimentally validated crystal structure of 1-(4-iodobenzoyl)-4-methylpiperazine deposited in the Cambridge Structural Database [1]. The CSD entry provides 3D coordinates, cell parameters, space group, and 50% probability displacement ellipsoids , enabling accurate conformational sampling and binding pose prediction without requiring de novo crystallization or time-intensive geometry optimization. This structural data is directly applicable to piperazine-based inhibitor design for kinase, GPCR, or enzyme targets [2].

Development of Iodine-125 or Iodine-124 Radioligands for Receptor Occupancy and PET/SPECT Imaging Studies

For translational imaging groups requiring radiolabeled probes for target engagement or receptor occupancy studies, the iodine atom in 1-(4-iodobenzoyl)-4-methylpiperazine provides a direct handle for isotopic labeling with ¹²⁵I (SPECT) or ¹²⁴I (PET) [1]. This capability has been demonstrated with structurally analogous 4-iodobenzyl piperazine ligands such as [¹²⁵I]BP-I developed for σ1 receptor imaging . The compound's established synthetic accessibility via acylation of 4-methylpiperazine with 4-iodobenzoyl chloride [2] ensures a reliable supply of precursor material for radiolabeling campaigns.

Diversification via Palladium-Catalyzed Cross-Coupling in Parallel Synthesis Libraries

For medicinal chemistry groups generating focused libraries around piperazine-based scaffolds, the para-iodo substituent in 1-(4-iodobenzoyl)-4-methylpiperazine serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, or other Pd-catalyzed cross-coupling reactions [1]. This enables efficient diversification into biaryl, alkyne-linked, or amine-coupled analogs without requiring separate halogenation steps . The compound is commercially available at ≥98% purity [2], supporting direct use in parallel synthesis workflows with minimal purification requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Iodobenzoyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.